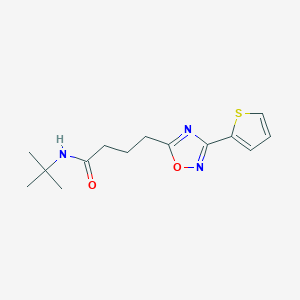
N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been studied extensively for their biological activities.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with certain cellular targets, such as enzymes and receptors. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacterial and fungal strains. It has also been shown to inhibit the proliferation of certain cancer cell lines. In addition, this compound has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, this compound has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound may have off-target effects, which can complicate data interpretation. In addition, this compound may have limited solubility in certain solvents, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One possible direction is to further elucidate the mechanism of action of this compound. This can help identify its cellular targets and provide insights into its biological activities.
Another possible direction is to explore the potential applications of this compound in various fields, such as medicine and biotechnology. For example, this compound may have potential applications as a therapeutic agent for treating certain diseases, such as cancer and infectious diseases.
Lastly, future research can focus on developing new derivatives of this compound with improved properties, such as increased solubility and bioavailability. This can help overcome some of the limitations associated with the use of this compound in lab experiments.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of tert-butyl 4-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylate with thiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for detecting certain biomolecules, such as proteins and nucleic acids.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-14(2,3)16-11(18)7-4-8-12-15-13(17-19-12)10-6-5-9-20-10/h5-6,9H,4,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUOBQVZRTPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

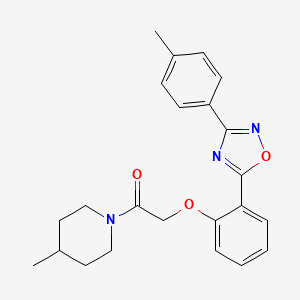



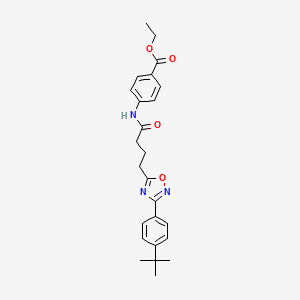

![(Z)-N'-(2-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700410.png)
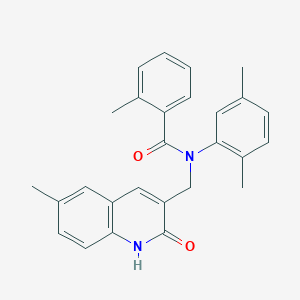

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7700443.png)
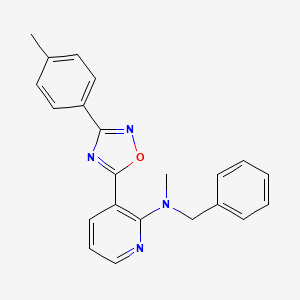
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)
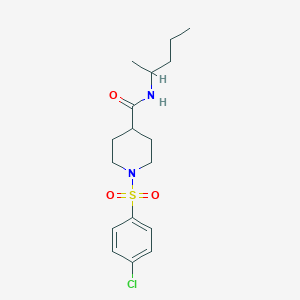
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)